N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide
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Overview
Description
N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide is an organic compound with a complex structure that includes aromatic rings, ether linkages, and amide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide typically involves multi-step organic reactions. One common method includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of an aromatic ring using an acyl chloride and a Lewis acid catalyst, such as aluminum chloride.
Clemmensen Reduction: The acyl group is then reduced to an alkane using zinc amalgam and hydrochloric acid.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with an amine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxybenzyl)-N’-[3-(propan-2-yloxy)propyl]butanediamide
- N,N-Bis(4-methoxybenzyl)-4-phenyl-2-butanamine
Uniqueness
N-(4-methoxybenzyl)-N-{3-phenyl-3-[4-(propan-2-yloxy)phenyl]propyl}propanamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
384364-08-3 |
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Molecular Formula |
C29H35NO3 |
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-[3-phenyl-3-(4-propan-2-yloxyphenyl)propyl]propanamide |
InChI |
InChI=1S/C29H35NO3/c1-5-29(31)30(21-23-11-15-26(32-4)16-12-23)20-19-28(24-9-7-6-8-10-24)25-13-17-27(18-14-25)33-22(2)3/h6-18,22,28H,5,19-21H2,1-4H3 |
InChI Key |
IFZXLUFTXQBRSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(CCC(C1=CC=CC=C1)C2=CC=C(C=C2)OC(C)C)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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